molecular formula C6H4ClN3O B11915094 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol

7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol

Cat. No.: B11915094
M. Wt: 169.57 g/mol
InChI Key: XJKWPCWIBOQCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a chlorine atom at the 7th position and a hydroxyl group at the 3rd position further defines its chemical structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloropyridine-2-carbaldehyde with hydrazine hydrate, followed by cyclization in the presence of a base such as sodium ethoxide .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to the inhibition of cellular processes such as cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol is unique due to the presence of the chlorine atom at the 7th position and the hydroxyl group at the 3rd position. These functional groups confer specific chemical reactivity and biological activity that distinguish it from other similar compounds .

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

7-chloro-1,2-dihydropyrazolo[4,3-c]pyridin-3-one

InChI

InChI=1S/C6H4ClN3O/c7-4-2-8-1-3-5(4)9-10-6(3)11/h1-2H,(H2,9,10,11)

InChI Key

XJKWPCWIBOQCGT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Cl)NNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.